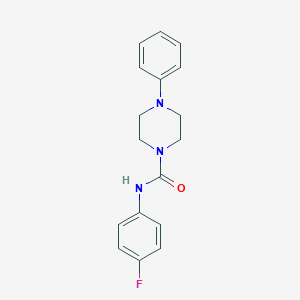

N-(4-fluorophenyl)-4-phenylpiperazine-1-carboxamide

Overview

Description

N-(4-fluorophenyl)-4-phenylpiperazine-1-carboxamide, commonly known as 4-FPP or 4-Fluoropiperazine, is a chemical compound that belongs to the piperazine family. It is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

Inhibitor of Met Kinase Superfamily : A derivative, BMS-777607, showed promise as a selective and orally efficacious inhibitor of the Met kinase superfamily. It demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration and has been advanced into phase I clinical trials (Schroeder et al., 2009).

NK1 Receptor Antagonist : Vestipitant, another derivative, emerged as a potent and selective NK1 receptor antagonist with significant in vitro potency and selectivity. It showed appropriate pharmacokinetic properties and in vivo activity, leading to its selection as a drug candidate (Di Fabio et al., 2009).

Potential HIV Treatment : N-[3-(4-phenylpiperazin-1-yl)-propyl]-carboxamide derivatives were synthesized and studied for potential HIV treatment. These compounds were characterized using various analytical techniques and evaluated for cell-cell fusion inhibitory activities (Weng et al., 2011).

Synthetic Cannabinoid Research : A study focused on the synthesis and characterization of a 'research chemical', 3,5-AB-CHMFUPPYCA, with a pyrazole core, indicating bioisosteric replacement of an indazole ring associated with synthetic cannabinoids. The pharmacological activities of the synthesized isomers remain unexplored (McLaughlin et al., 2016).

Cannabinoid Receptor Studies : The synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide demonstrated the feasibility of nucleophilic displacement for studying CB1 cannabinoid receptors (Katoch-Rouse & Horti, 2003).

Visualization of Peripheral Benzodiazepine Receptors : Novel quinoline-2-carboxamide derivatives were synthesized and labeled for potential visualization of peripheral benzodiazepine receptors using positron emission tomography (PET) (Matarrese et al., 2001).

β-Secretase (BACE1) Inhibitors : N-(2-(piperazin-1-yl)phenyl)aryl carboxamide derivatives were synthesized as BACE1 inhibitors, showing potential in the treatment of Alzheimer's disease. Among them, a specific derivative demonstrated superior inhibition at certain concentrations (Edraki et al., 2015).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors . For instance, indole derivatives, which share some structural similarities, have been found to bind with high affinity to multiple receptors .

Mode of Action

One study suggests that a similar compound, n-benzoil-n’- (4-fluorophenyl) thiourea derivative, may inhibit the sirtuin1 enzyme (sirt1) . This suggests that N-(4-fluorophenyl)-4-phenylpiperazine-1-carboxamide might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

For instance, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound might affect similar pathways and have downstream effects on cellular processes.

Pharmacokinetics

Similar compounds have been found to have various pharmacokinetic properties . For instance, 2-(4-fluorophenyl) imidazole-5-ones derivatives showed promising anti-cancer drug candidate properties against MCF-7 cell line using QSAR analysis, molecular docking assessment, and pharmacokinetics analysis .

Result of Action

For instance, indole derivatives have been found to possess various biological activities, suggesting that this compound might have similar effects .

properties

IUPAC Name |

N-(4-fluorophenyl)-4-phenylpiperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O/c18-14-6-8-15(9-7-14)19-17(22)21-12-10-20(11-13-21)16-4-2-1-3-5-16/h1-9H,10-13H2,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXOXOJQVBJHAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[5-methyl-4-(p-tolyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B417918.png)

![Methyl 5-{[(3,5-dimethylphenyl)amino]carbonyl}-4-methyl-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B417919.png)

![N-[4-(ethyloxy)phenyl]-2-({5-methyl-4-[4-(methyloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B417920.png)

![2-chloro-N'-[3-(2,5-dimethylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]benzohydrazide](/img/structure/B417923.png)

![4-Bromo-benzoic acid [3-(2,3-dimethyl-phenyl)-4-oxo-thiazolidin-2-ylidene]-hydrazide](/img/structure/B417926.png)

![Methyl 4-methyl-2-{[(2-methylphenyl)carbonyl]amino}-5-[(phenylamino)carbonyl]thiophene-3-carboxylate](/img/structure/B417927.png)

![Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4-methyl-5-(morpholine-4-carbonyl)thiophene-3-carboxylate](/img/structure/B417928.png)

![Methyl 4-methyl-5-{[(2-methylphenyl)amino]carbonyl}-2-[(2-methylpropanoyl)amino]thiophene-3-carboxylate](/img/structure/B417929.png)

![Methyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-5-(1-piperidinylcarbonyl)-3-thiophenecarboxylate](/img/structure/B417930.png)

![Methyl 4-methyl-5-[(phenylamino)carbonyl]-2-[(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B417932.png)

![Methyl 5-{[(4-fluorophenyl)amino]carbonyl}-4-methyl-2-({[2-(methyloxy)phenyl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B417933.png)

![Methyl 5-{[(4-fluorophenyl)amino]carbonyl}-4-methyl-2-{[(3-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B417934.png)

![Methyl 2-{[(3-fluorophenyl)carbonyl]amino}-4-methyl-5-{[(3-methylphenyl)amino]carbonyl}thiophene-3-carboxylate](/img/structure/B417939.png)